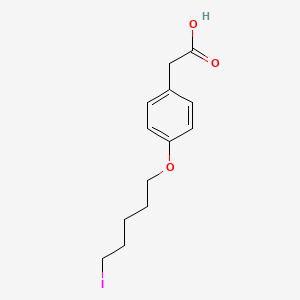
2-(4-((5-Iodopentyl)oxy)phenyl)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-((5-Iodopentyl)oxy)phenyl)acetic acid is an organic compound with the molecular formula C13H17IO3 and a molecular weight of 348.18 g/mol . This compound features a phenylacetic acid core with a 5-iodopentyl ether substituent on the para position of the phenyl ring. It is a versatile compound used in various chemical and biological research applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-((5-Iodopentyl)oxy)phenyl)acetic acid typically involves the following steps:
Formation of the 5-iodopentyl ether: This step involves the reaction of 5-iodopentanol with a suitable phenol derivative under basic conditions to form the ether linkage.
Acylation: The phenol derivative is then acylated with chloroacetic acid or its derivatives to introduce the acetic acid moiety.
Industrial Production Methods
Análisis De Reacciones Químicas
Types of Reactions
2-(4-((5-Iodopentyl)oxy)phenyl)acetic acid can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The phenyl ring and the acetic acid moiety can undergo oxidation and reduction reactions, respectively.
Esterification: The carboxylic acid group can react with alcohols to form esters.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate can be used for substitution reactions.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can oxidize the phenyl ring.
Reduction: Reducing agents like lithium aluminum hydride can reduce the acetic acid moiety.
Esterification: Acid catalysts like sulfuric acid or base catalysts like sodium hydroxide can facilitate esterification.
Major Products
Substitution Products: Depending on the nucleophile, products like azido or thiocyanato derivatives can be formed.
Oxidation Products: Oxidation can yield phenolic or quinone derivatives.
Reduction Products: Reduction can yield alcohol derivatives.
Esterification Products: Esterification results in ester derivatives of the compound.
Aplicaciones Científicas De Investigación
2-(4-((5-Iodopentyl)oxy)phenyl)acetic acid has diverse applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound can be used in the study of biological pathways and as a probe in biochemical assays.
Industry: The compound can be used in the synthesis of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-(4-((5-Iodopentyl)oxy)phenyl)acetic acid involves its interaction with specific molecular targets and pathways. The iodine atom can participate in halogen bonding, influencing the compound’s reactivity and binding affinity. The phenylacetic acid moiety can interact with enzymes and receptors, modulating their activity.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(4-((5-Bromopentyl)oxy)phenyl)acetic acid
- 2-(4-((5-Chloropentyl)oxy)phenyl)acetic acid
- 2-(4-((5-Fluoropentyl)oxy)phenyl)acetic acid
Uniqueness
2-(4-((5-Iodopentyl)oxy)phenyl)acetic acid is unique due to the presence of the iodine atom, which imparts distinct reactivity and binding properties compared to its halogenated analogs. The iodine atom’s larger size and polarizability can enhance interactions with biological targets and influence the compound’s overall behavior in chemical reactions.
Propiedades
Fórmula molecular |
C13H17IO3 |
|---|---|
Peso molecular |
348.18 g/mol |
Nombre IUPAC |
2-[4-(5-iodopentoxy)phenyl]acetic acid |
InChI |
InChI=1S/C13H17IO3/c14-8-2-1-3-9-17-12-6-4-11(5-7-12)10-13(15)16/h4-7H,1-3,8-10H2,(H,15,16) |
Clave InChI |
QFTMWVCXRIDYMZ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1CC(=O)O)OCCCCCI |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



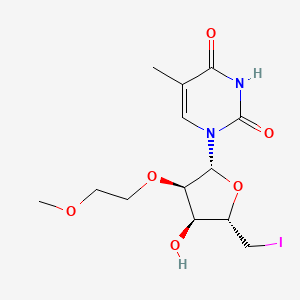

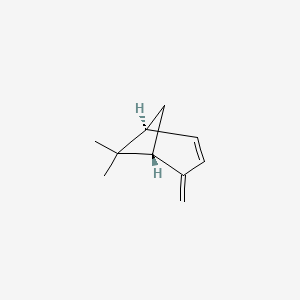


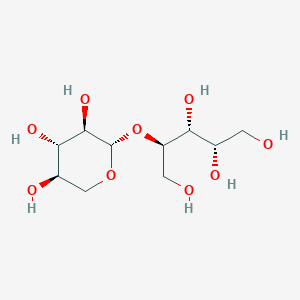

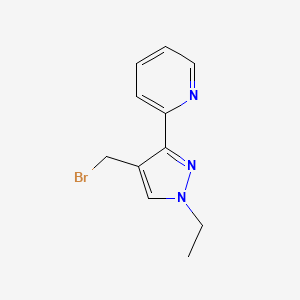

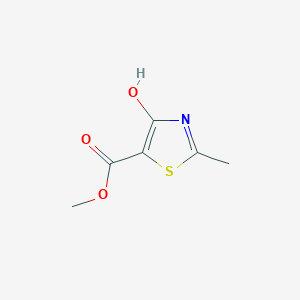

![(E)-but-2-enedioic acid;N,N-dimethyl-2-[phenyl(pyridin-2-yl)methoxy]ethanamine](/img/structure/B13429291.png)
![2-(2-Bromoacetamide)-3-benzoyl-4,5,6,7-tetrahydrobenzo[b]thiophene](/img/structure/B13429298.png)
